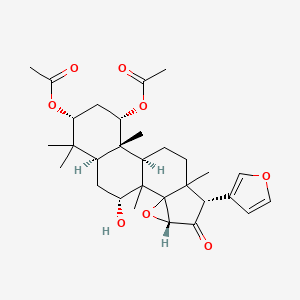
LACTALBUMIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactalbumin is a protein found in the milk of almost all mammalian species. It plays a crucial role in the production of lactose, the sugar found in milk. This compound is particularly abundant in human milk and is essential for infant nutrition due to its high content of essential amino acids and bioactive peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lactalbumin can be isolated from whey, a by-product of cheese production. The isolation process involves several steps:
Selective Thermal Precipitation: this compound is selectively precipitated by heating the whey protein isolate.
Aging of Formed Particles: The precipitated particles are aged to enhance separation.
Microfiltration and Ultrafiltration: Native beta-lactoglobulin is separated from the precipitate using microfiltration and ultrafiltration.
Resolubilization and Purification: The precipitate is resolubilized, and this compound is purified
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process includes clarification and defatting of whey protein concentrate, precipitation of this compound, separation of soluble beta-lactoglobulin, washing, solubilization, concentration, and purification of this compound .
Análisis De Reacciones Químicas
Lactalbumin undergoes various chemical reactions, including:
Binding with Metal Ions: this compound binds with calcium, zinc, magnesium, manganese, sodium, and potassium ions.
Formation of Complexes: This compound forms complexes with oleic acid, which are cytotoxic to tumor and bacterial cells.
Aggregation and Amyloid Fibril Formation: Depending on external conditions, this compound can form amyloid fibrils, amorphous aggregates, nanoparticles, and nanotubes.
Aplicaciones Científicas De Investigación
Lactalbumin has numerous scientific research applications:
Infant Nutrition: This compound is a key component of infant formulas, providing essential amino acids and bioactive peptides necessary for growth and development.
Nutritional Supplements: Due to its high tryptophan content, this compound is used in supplements to support neurological function and sleep in adults.
Medical Applications: This compound complexes with oleic acid have potential as anti-cancer drugs due to their cytotoxic effects on tumor cells.
Functional Foods: This compound’s physical characteristics, such as water solubility and heat stability, make it suitable for inclusion in various food products.
Mecanismo De Acción
Lactalbumin functions as a regulatory component of the lactose synthase enzyme system in the lactating mammary gland. It interacts with beta-1,4-galactosyltransferase-I to modify its specificity, enabling the transfer of galactose to glucose for lactose synthesis . This compound also binds divalent cations like calcium and zinc, facilitating the absorption of essential minerals . Additionally, this compound complexes with oleic acid can induce apoptosis in tumor cells by delivering cytotoxic fatty acid molecules across cell membranes .
Comparación Con Compuestos Similares
Lactalbumin is similar to other whey proteins, such as beta-lactoglobulin, but has unique properties:
Beta-Lactoglobulin: Another major whey protein, beta-lactoglobulin, is more abundant in bovine milk but is absent in human milk.
Casein: Casein is the primary protein in milk and forms the curd during cheese production.
Lysozyme: this compound is homologous to type-c lysozymes and shares a similar three-dimensional structure.
This compound’s unique role in lactose synthesis and its high content of essential amino acids make it a valuable protein in both nutrition and medical research.
Propiedades
Número CAS |
12585-12-5 |
|---|---|
Fórmula molecular |
Cl2O8Sr |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



